molecular formula C11H11NO2 B2610675 1-ethyl-1H-indole-2-carboxylic acid CAS No. 28737-29-3

1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B2610675
CAS No.: 28737-29-3
M. Wt: 189.214
InChI Key: FPVIIOSXSGECQO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-Ethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Indole derivatives, including 1-ethyl-1H-indole-2-carboxylic acid, have been the focus of many researchers due to their biological properties and potential as drug targets . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

1-Ethyl-1H-indole-2-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have potential cellular inhibitors of kinase . Furthermore, it has been found to have inhibitory effects against influenza A .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is through the inhibition of the strand transfer of integrase, where the indole nucleus of the compound chelates with two Mg2+ ions within the active site of the enzyme .

Metabolic Pathways

This compound is likely involved in the metabolism of tryptophan, as indole is a product of tryptophan degradation . Specific enzymes or cofactors that it interacts with are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole with ethyl bromide in the presence of a base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF). The reaction typically requires heating under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIIOSXSGECQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-29-3
Record name 1-ethyl-1H-indole-2-carboxylic acid
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